3,4-Didehydroretinol Acetate
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Description
3,4-Didehydroretinol Acetate, also known as 3-Dehydro Retinol Acetate-[d3], belongs to the class of organic compounds known as retinoids . These are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene and derivatives thereof .
Synthesis Analysis
The 3,4-didehydroretinoic acid is generated in situ from retinol through a 3,4-didehydroretinol intermediate . In another study, it was found that 3,4-didehydroretinol is purified from a natural source of Wallago attu fish liver. Both retinoic acid and didehydroretinol are allowed to react in the presence of N,N -carbonyl diimidazole and dimethyl amino pyridine .Molecular Structure Analysis
The molecular structure of 3,4-Didehydroretinol Acetate is similar to that of retinoids, which consist of a trimethylated cyclohexene ring, a conjugated tetraene side chain, and a polar carbon-oxygen functional group .Chemical Reactions Analysis
Changes to the state of hydrogenation of the parent structure are denoted by indicating the position(s) involved and “hydro” for the addition of hydrogen or “dehydro” for the removal of hydrogen. For example, the ROL derivative originally termed “vitamin A 2 ” would be 3,4-didehydroretinol .Physical And Chemical Properties Analysis
For example, all-trans retinol, which possesses five conjugated double bonds, absorbs maximally (λ max) at 325 nm, whereas all-trans retinoic acid, with an additional double bond (C=O of the carboxyl group) in conjugation, and 3,4-didehydroretinol (vitamin A 2 alcohol) with the additional carbon-carbon double bond in conjugation .Safety And Hazards
properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPNTWPSTBQDNM-QHLGVNSISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Didehydroretinol Acetate | |
CAS RN |
20008-04-2 |
Source
|
Record name | 3,4-Didehydroretinyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020008042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIDEHYDRORETINOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/602I50FX07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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